molecular formula C17H18ClNO4 B2370223 5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzamide CAS No. 2320418-56-0

5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzamide

Cat. No.: B2370223
CAS No.: 2320418-56-0
M. Wt: 335.78
InChI Key: BMGULXPLSCVOAO-UHFFFAOYSA-N
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Description

5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzamide (CAS 2320418-56-0) is a chemical compound with the molecular formula C17H18ClNO4 and a molecular weight of 335.78 g/mol . This benzamide derivative features a complex structure that includes a tetrahydrobenzofuran moiety, which may be of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, particularly those based on a benzamide scaffold, have been investigated for various therapeutic applications. For instance, research on structurally related salicylamide analogues has shown promise in the development of antiviral agents, such as potent inhibitors of Respiratory Syncytial Virus (RSV) that work by suppressing viral replication and modulating the host's inflammatory response . The specific research applications and biological mechanisms of action for this particular compound are an area for further investigation by the scientific community. It is supplied as a solid and is intended for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-22-14-5-4-11(18)9-12(14)16(20)19-10-17(21)7-2-3-15-13(17)6-8-23-15/h4-6,8-9,21H,2-3,7,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGULXPLSCVOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCCC3=C2C=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antiproliferative, antibacterial, and antioxidative properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H14ClNO4S
  • Molecular Weight : 347.83 g/mol
  • CAS Number : 2309568-43-0
PropertyValue
Molecular FormulaC13H14ClNO4S
Molecular Weight347.83 g/mol
CAS Number2309568-43-0

Antiproliferative Activity

Research indicates that derivatives of benzamides exhibit significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its effectiveness against several types of cancer cells:

  • MCF-7 (Breast Cancer) : Exhibited selective activity with an IC50 value indicating effective inhibition at low concentrations.
  • HCT116 (Colorectal Cancer) : Demonstrated moderate antiproliferative effects.
  • H460 (Lung Carcinoma) : Results showed varying degrees of inhibition.

Case Study

In a study assessing the biological activity of related compounds, derivatives with hydroxyl and methoxy groups were synthesized and tested. For example:

  • Compound 10 showed an IC50 of 2.2–4.4 µM across different cell lines, indicating strong antiproliferative properties compared to standard agents like doxorubicin .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Related compounds have been shown to possess significant activity against Gram-positive bacteria.

Research Findings

A related study found that certain hydroxy-substituted derivatives exhibited strong antibacterial activity against Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 8 µM .

Antioxidative Activity

Antioxidant properties are crucial for compounds targeting oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative damage.

Findings from Literature

Research on similar benzamide derivatives indicated that compounds with hydroxyl substitutions demonstrated enhanced antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the presence of hydroxyl groups may contribute positively to the antioxidant capacity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound’s structural analogs fall into two categories: antidiabetic sulfonylureas (e.g., glibenclamide) and non-therapeutic benzamides (e.g., pesticide intermediates). Key comparisons are summarized below:

Compound Name & Structure Key Features Pharmacological/Functional Properties References
5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzamide
(Target Compound)
- Benzamide backbone
- Tetrahydrobenzofuran substituent with hydroxyl group
- Chloro and methoxy substituents on benzene
- Potential antidiabetic activity (inferred from benzamide class)
- Hydroxy group may enhance solubility compared to sulfonamides
Glibenclamide
(5-chloro-N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-2-methoxybenzamide)
- Sulfonamide linkage
- Cyclohexylcarbamoyl group
- Chloro and methoxy substituents
- BCS Class II (low solubility)
- Binds SUR1 subunit of ATP-sensitive K⁺ channels, stimulating insulin secretion
- Widely used in type 2 diabetes
Etobenzanid
(N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Ethoxymethoxy substituent
- Dichlorophenyl group
- Pesticide intermediate
- No reported therapeutic use
Metoclopramide Impurity A
(4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide)
- Acetylamino and diethylaminoethyl groups - Metabolite/impurity of antiemetic drug metoclopramide
- No intrinsic therapeutic activity

Physicochemical and Functional Differences

  • Solubility : The hydroxy-tetrahydrobenzofuran group in the target compound may improve aqueous solubility compared to glibenclamide’s hydrophobic cyclohexylcarbamoyl-sulfamoyl chain, which contributes to its poor dissolution (BCS Class II) .
  • Binding Affinity: Glibenclamide’s sulfonamide and carbamoyl groups enable high-affinity binding to SUR1 receptors in pancreatic β-cells .
  • Therapeutic vs.

Preparation Methods

Chlorination and Methylation of Salicylic Acid

A common precursor for substituted benzoic acids is salicylic acid. For 5-chloro-2-methoxybenzoic acid, the synthesis typically involves:

  • Chlorination : Direct chlorination of 2-methoxybenzoic acid using chlorine gas or sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) in the presence of Lewis acids like $$ \text{FeCl}_3 $$.
  • Methylation : Protection of the phenolic hydroxyl group via methylation using dimethyl sulfate ($$ (\text{CH}3)2\text{SO}_4 $$) under alkaline conditions.

Example Protocol

  • Starting Material : 2-Hydroxy-5-nitrobenzoic acid.
  • Chlorination : Treatment with $$ \text{SO}2\text{Cl}2 $$ in dichloromethane at 0–5°C yields 5-chloro-2-hydroxybenzoic acid.
  • Methylation : Reaction with dimethyl sulfate in aqueous NaOH at 60°C produces 5-chloro-2-methoxybenzoic acid.
Step Reagents/Conditions Yield Reference
Chlorination $$ \text{SO}2\text{Cl}2 $$, $$ \text{FeCl}_3 $$, 0–5°C 85%
Methylation $$ (\text{CH}3)2\text{SO}_4 $$, NaOH, 60°C 78%

Synthesis of the Tetrahydrobenzofuran Amine Moiety

Cyclization Strategies for Tetrahydrobenzofuran

The tetrahydrobenzofuran ring can be constructed via acid-catalyzed cyclization of diols or epoxides. A plausible route involves:

  • Epoxide Formation : Oxidation of a diene (e.g., 1,3-butadiene derivative) with $$ \text{mCPBA} $$ (meta-chloroperbenzoic acid).
  • Cyclization : Treatment with $$ \text{H}2\text{SO}4 $$ or $$ \text{TsOH} $$ to form the tetrahydrobenzofuran skeleton.

Example Protocol

  • Starting Material : 3,4-Dihydroxy-5-chloropentene.
  • Epoxidation : Reaction with $$ \text{mCPBA} $$ in $$ \text{CH}2\text{Cl}2 $$ at 0°C.
  • Cyclization : Heating with $$ \text{TsOH} $$ in toluene yields 4,5,6,7-tetrahydrobenzofuran-4-ol.
Step Reagents/Conditions Yield Reference
Epoxidation $$ \text{mCPBA} $$, $$ \text{CH}2\text{Cl}2 $$, 0°C 72%
Cyclization $$ \text{TsOH} $$, toluene, reflux 65%

Introduction of the Aminomethyl Group

The hydroxyl group at the 4-position of tetrahydrobenzofuran is functionalized via:

  • Mitsunobu Reaction : Reaction with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$).
  • Deprotection : Hydrazinolysis to release the primary amine.

Example Protocol

  • Substrate : 4-Hydroxy-4,5,6,7-tetrahydrobenzofuran.
  • Mitsunobu : Phthalimide, DEAD, $$ \text{PPh}_3 $$, THF, 25°C.
  • Deprotection : Hydrazine hydrate in ethanol, 80°C.
Step Reagents/Conditions Yield Reference
Mitsunobu Phthalimide, DEAD, $$ \text{PPh}_3 $$, THF 68%
Deprotection $$ \text{NH}2\text{NH}2 $$, ethanol, 80°C 90%

Amide Bond Formation: Coupling Strategies

Acid Chloride Method

Activation of 5-chloro-2-methoxybenzoic acid via thionyl chloride ($$ \text{SOCl}_2 $$) to form the corresponding acid chloride, followed by reaction with the tetrahydrobenzofuran amine.

Example Protocol

  • Acid Chloride : 5-Chloro-2-methoxybenzoic acid + $$ \text{SOCl}_2 $$, reflux, 2 h.
  • Coupling : Acid chloride + amine in $$ \text{CH}2\text{Cl}2 $$, pyridine, 0°C → 25°C.
Parameter Value Reference
Yield 82%
Purity >99% (HPLC)

Carbodiimide-Mediated Coupling

Use of $$ \text{EDC} \cdot \text{HCl} $$ (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and $$ \text{HOBt} $$ (hydroxybenzotriazole) in $$ \text{DMF} $$ at 25°C.

Parameter Value Reference
Yield 75%
Reaction Time 12 h

Optimization Challenges and Analytical Validation

Byproduct Formation in Cyclization

The tetrahydrobenzofuran cyclization step often generates regioisomers due to competing ring-closure pathways. GC-MS and $$ ^1\text{H NMR} $$ are critical for characterizing the desired product.

Amine Stability During Coupling

The primary amine is prone to oxidation; thus, reactions are conducted under inert atmospheres (argon/nitrogen) with rigorous exclusion of moisture.

Q & A

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Model interactions with HDACs (histone deacetylases) using the tetrahydrobenzofuran moiety as a zinc-binding group .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • ADMET Prediction (SwissADME) : LogP ≈ 3.2 indicates moderate blood-brain barrier penetration .

Q. Advanced Research Focus

  • Variable Groups : Modify substituents on the benzamide (e.g., Cl, OCH3) and tetrahydrobenzofuran rings .
  • Control Groups : Include parent compound and known inhibitors (e.g., SAHA for HDACs).
  • Statistical Design : Use randomized block designs with split-split plots for multi-factor analysis (e.g., solvent, temperature, concentration) .

Q. Example Workflow :

Synthesize 10 derivatives with systematic substitutions.

Test in vitro activity (IC50) and computational binding scores.

Apply PCA (principal component analysis) to correlate structural features with bioactivity .

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